
Diethylzinc
Overview
Description
Diethylzinc (Et₂Zn) is a highly reactive organozinc compound with the formula Zn(C₂H₅)₂. It is a colorless, pyrophoric liquid that ignites spontaneously in air. Et₂Zn is widely utilized in organic synthesis, particularly in catalytic asymmetric reactions, polymerizations, and cyclopropanation due to its strong nucleophilicity and ability to transfer ethyl groups. Its applications span pharmaceuticals, materials science, and biodegradable polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylzinc was first synthesized by Edward Frankland in 1848 through the reaction of zinc with ethyl iodide . The contemporary synthesis involves the reaction of a 1:1 mixture of ethyl iodide and ethyl bromide with a zinc-copper couple, which serves as a source of reactive zinc .
Industrial Production Methods: Industrially, this compound is produced by the reaction of zinc with ethyl iodide or ethyl bromide in the presence of a zinc-copper couple. This method ensures the production of this compound in large quantities, which is then purified and stored under inert conditions to prevent its reaction with air or moisture .
Chemical Reactions Analysis
Types of Reactions: Diethylzinc undergoes various types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form zinc oxide and ethane.
Hydrolysis: It reacts with water to produce zinc hydroxide and ethane.
Substitution: this compound can participate in substitution reactions with halides to form organozinc halides.
Common Reagents and Conditions:
Oxygen: For oxidation reactions, this compound reacts with oxygen at room temperature.
Water: Hydrolysis reactions occur readily at room temperature.
Major Products Formed:
Zinc oxide (ZnO): Formed during oxidation reactions.
Zinc hydroxide (Zn(OH)₂): Produced during hydrolysis reactions.
Organozinc halides: Formed during substitution reactions.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Diethylzinc serves as a source of the ethyl carbanion, facilitating various addition reactions, particularly with carbonyl compounds. It is notably used in:
- Asymmetric Synthesis : this compound can add ethyl groups to benzaldehyde and imines, producing chiral alcohols with high enantiomeric excess .
- Simmons-Smith Reaction : When combined with diiodomethane, it converts alkenes into cyclopropyl groups, showcasing its utility in constructing complex molecular architectures .
Materials Science
Chemical Vapor Deposition (CVD)
this compound is extensively utilized in CVD processes to produce high-purity zinc-containing films. This application is critical in:
- Semiconductor Manufacturing : It acts as a precursor for depositing zinc oxide (ZnO) thin films, which are essential for transparent conductive materials and solar cells .
- Nanoparticle Synthesis : this compound is employed as a zinc source in the formation of nanoparticles and quantum dots, particularly in creating zinc sulfide shells for core/shell structures .
Biomedical Applications
Catalyst in Polymerization Processes
Recent studies have highlighted this compound's role as a catalyst in producing biodegradable polyesters through ring-opening polymerization. This application includes:
- Copolymerization of ε-Caprolactone and Rac-Lactide : A novel this compound/propyl gallate catalytic system has been developed for synthesizing copolyesters with low toxicity and favorable mechanical properties . The copolymers exhibit moderate dispersity and varying degrees of randomness, making them suitable for drug delivery systems and tissue engineering applications.
Aerospace and Deacidification
Hypergolic Fuel
Due to its pyrophoric nature, this compound has been explored as a hypergolic liquid rocket fuel. It ignites spontaneously upon contact with oxidizers, eliminating the need for ignition sources .
Deacidification Agent
this compound was investigated for its potential to deacidify paper products by neutralizing acid residues, although this application faced challenges due to safety concerns related to its reactivity with moisture .
Data Table: Applications of this compound
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Organic Synthesis | Asymmetric synthesis; Simmons-Smith reactions | High enantiomeric excess; complex molecules |
Materials Science | CVD for ZnO films; nanoparticle synthesis | Essential for semiconductors; advanced materials |
Biomedical Engineering | Catalysis in polymerization (biodegradable polyesters) | Low toxicity; suitable for medical applications |
Aerospace | Hypergolic rocket fuel | Spontaneous ignition |
Deacidification | Neutralizing acid residues in paper | Potential preservation method |
Case Study 1: this compound in Semiconductor Manufacturing
In semiconductor applications, this compound has been pivotal in developing transparent conductive oxides. Its effectiveness as a precursor has led to advancements in the fabrication of devices such as solar cells and LEDs.
Case Study 2: Biodegradable Polymers
Research involving the this compound/propyl gallate system demonstrated successful copolymerization of cyclic esters, yielding materials with desirable properties for biomedical applications. The resulting copolymers were characterized by low toxicity and favorable mechanical properties, indicating their potential for use in drug delivery systems .
Mechanism of Action
Diethylzinc acts as a nucleophilic reagent in organic synthesis. The zinc atom, bonded to two ethyl groups, can donate an ethyl group to electrophilic centers such as carbonyl compounds and imines . This nucleophilic addition is facilitated by the polar covalent bond between zinc and carbon, which is polarized towards carbon due to the difference in electronegativity between zinc and carbon .
Comparison with Similar Compounds
Reactivity and Structural Properties
Et₂Zn is part of the organozinc family, which includes compounds like dimethylzinc (Me₂Zn) and diphenylzinc (Ph₂Zn). Key comparisons:
- Reactivity : Et₂Zn is less reactive than Grignard reagents but more selective in asymmetric catalysis due to its moderate Lewis acidity .
- Functional Group Tolerance : Et₂Zn tolerates esters and ketones better than Grignard reagents, making it suitable for complex syntheses .
Catalytic Performance in Asymmetric Reactions
Et₂Zn is a cornerstone in enantioselective catalysis. Comparisons with other organozinc reagents:
Table 1: Enantioselectivity in Aldehyde Additions
- Ligand Dependency: Et₂Zn's performance heavily depends on chiral ligands. For example, DAIB (a monoterpenoid-derived ligand) achieves near-perfect enantioselectivity (99% ee) , while N-pyridylmethyl groups in Ephedra derivatives reduce ee due to alternate coordination modes .
- Diphenylzinc (Ph₂Zn) : Shows comparable ee (80–90%) but requires bulkier ligands like binaphthyl derivatives .
Polymerization Activity
Et₂Zn-based catalysts are critical in synthesizing biodegradable polymers like polylactide (PLA):
Table 2: Polymerization of rac-Lactide (rac-LA)
Zinc Complex | Ligand Structure | Activity (kₚ) | Reference |
---|---|---|---|
[67] | Binuclear, mixed ligands | High | |
[68] | Binuclear, modified | Moderate | |
[69] | Homoleptic mononuclear | Low |
- Et₂Zn complexes with binuclear structures ([67], [68]) exhibit higher activity due to enhanced Lewis acidity and monomer activation .
- Mononuclear complexes ([69]) are less effective, highlighting the importance of coordination geometry.
Biological Activity
Diethylzinc (DEZn), a colorless liquid with the formula CHZn, is primarily known for its role as a precursor in the production of zinc oxide (ZnO) through chemical vapor deposition. However, its biological activity has garnered interest in various fields, particularly in toxicology and biochemistry. This article explores the biological effects of this compound, including its cytotoxicity, interaction with biological molecules, and implications for health and safety.
- Molecular Formula : CHZn
- Molecular Weight : 123.51 g/mol
- Appearance : Colorless liquid
- Melting Point : -28 °C
- Boiling Point : 124 °C
This compound is highly reactive, particularly with moisture, leading to the formation of zinc oxide and flammable hydrogen gas. Its reactivity is a critical factor in assessing its biological activity.
Biological Activity Overview
This compound exhibits significant biological activity primarily through its interactions with cellular components and its potential cytotoxic effects. Studies have indicated that DEZn can induce oxidative stress in cells, leading to various adverse effects.
Cytotoxic Effects
Research has demonstrated that this compound can cause cell death through mechanisms such as:
- Oxidative Stress : DEZn can generate reactive oxygen species (ROS), which damage cellular components, including lipids, proteins, and DNA. This oxidative damage is a key contributor to its cytotoxicity.
- Apoptosis Induction : Exposure to DEZn has been linked to increased apoptosis in various cell lines. For instance, studies show that DEZn treatment leads to significant increases in sub-G1 phase cells in the cell cycle, indicating apoptosis .
The mechanisms by which this compound exerts its biological effects include:
- Interaction with Proteins : this compound can bind to thiol groups in proteins, leading to structural changes and loss of function. This interaction is crucial for understanding its toxicity.
- DNA Interaction : There is evidence suggesting that DEZn may interact with DNA, potentially leading to mutagenic effects .
Study 1: Cytotoxicity in HeLa Cells
In a study examining the effects of DEZn on HeLa cells, it was found that treatment with this compound resulted in:
- A significant decrease in cell viability.
- An increase in cells arrested in the sub-G1 phase, indicative of apoptosis.
- Elevated levels of ROS were detected post-treatment .
Study 2: Zinc Oxide Production and Toxicity
Another investigation focused on the use of DEZn for producing ZnO nanoparticles revealed:
- The formation of ZnO was accompanied by cytotoxic effects on cultured cells.
- The study highlighted the dual role of DEZn as both a precursor for ZnO synthesis and a potential cytotoxic agent due to its oxidative properties .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | CHZn |
Molecular Weight | 123.51 g/mol |
Melting Point | -28 °C |
Boiling Point | 124 °C |
Toxicity (IC50) | Varies by cell type; <50 µM |
Safety Considerations
Due to its high reactivity and potential toxicity, handling this compound requires strict safety protocols:
- Use of personal protective equipment (PPE) is essential.
- Storage must be in airtight containers away from moisture.
- Proper ventilation is critical when working with this compound.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling diethylzinc in laboratory settings?
this compound is pyrophoric and reacts violently with water and oxygen. Key safety measures include:
- Conducting all work in a designated fume hood to prevent exposure to vapors .
- Pre-approval by the Principal Investigator (PI) for new reactions or scale-up, with documented training on Schlenk line techniques, canula transfers, and emergency response .
- Using inert atmospheres (argon/nitrogen) and ensuring compatibility of solvents/reagents to avoid unintended exothermic reactions .
- Referencing Safety Data Sheets (SDS) for PAC exposure limits (e.g., 24 ppm PAC-1) and emergency thresholds .
Q. How should this compound be integrated into basic organometallic reaction setups?
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation. This compound decomposes upon contact with moisture, altering reaction outcomes .
- Standard Reactions : For halogen-zinc exchange, pre-treat substrates with this compound in anhydrous solvents (e.g., THF) under UV light or with CuI catalysts to accelerate iodine-zinc exchange .
- Byproduct Removal : Distill excess this compound and volatile byproducts (e.g., ethylene) to shift equilibrium toward desired products .
Advanced Research Questions
Q. How can enantioselective additions of this compound to aldehydes be optimized?
- Catalyst Design : Employ chiral ligands (e.g., amino alcohols) to control stereochemistry. For example, a logic-guided conformational analysis of catalysts can predict enantioselectivity in benzaldehyde additions .
- Reaction Monitoring : Use kinetic studies and NMR spectroscopy to track intermediate organozinc species and adjust ligand-to-zinc ratios .
Q. What methodologies improve halogen-zinc exchange efficiency for synthesizing functionalized diorganozincs?
- Catalytic Additives : Introduce CuI (5–10 mol%) to reduce reaction times and temperatures. UV irradiation (254 nm) further accelerates exchange rates by cleaving Zn–I bonds .
- Substrate Scope : Primary iodoalkanes react readily, while secondary substrates require diisopropylzinc and Li(acac) catalysts for diarylzinc synthesis .
Q. How does this compound concentration affect ZnO morphology in polymer solar cell fabrication?
- Spin-Coating Optimization : Adjust spin speed and solution ratios (e.g., this compound:P3HT) to control ZnO domain formation. For 80 nm layers, a 1:5 molar ratio yields ~21 vol.% ZnO, but higher spin speeds reduce ZnO content due to this compound evaporation .
- Electron Tomography (ET) : Use ET to analyze domain connectivity and ensure percolation pathways for charge transport .
Q. What analytical techniques are suitable for studying this compound’s thermal decomposition?
- Mass Spectrometry (MS) : Monitor pyrolysis pathways (e.g., C–Zn bond cleavage at 150–200°C) and identify gaseous byproducts like ethylene and ethane .
- Thermogravimetric Analysis (TGA) : Quantify decomposition kinetics and residue composition under controlled atmospheres .
Q. How can Quantitative Structure-Selectivity Relationships (QSSR) guide catalyst design for this compound-mediated alkylations?
- Computational Modeling : Correlate ligand steric/electronic parameters (e.g., Tolman cone angles, Hammett constants) with enantiomeric excess (ee) in alkylation reactions .
- High-Throughput Screening : Test ligand libraries under varying temperatures and solvent polarities to identify optimal conditions for >90% ee .
Q. What criteria evaluate this compound’s efficacy in mass-deacidification of historical documents?
- Paper Preservation Metrics : Assess pH neutralization, cellulose stability, and long-term aging effects via accelerated degradation tests (e.g., 80°C, 65% RH) .
- Comparative Studies : Benchmark against Wei T'o and MG3 processes for residual zinc distribution and mechanical strength retention .
Q. Methodological Notes
- Contradictions/Precautions : While this compound is versatile in synthesis, its sensitivity to air/water necessitates rigorous exclusion techniques. Conflicting reports on CuI’s role in halogen-zinc exchange (acceleration vs. side reactions) require pilot-scale validation .
- Data Reliability : Avoid non-peer-reviewed sources; prioritize protocols from journals like ChemistrySelect and Catalysis Letters .
Properties
IUPAC Name |
zinc;ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSRAFUHLHIWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].C[CH2-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Zn | |
Record name | DIETHYLZINC | |
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DSSTOX Substance ID |
DTXSID4052217 | |
Record name | Diethylzinc | |
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Molecular Weight |
123.5 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel., Liquid, Colorless liquid with a garlic-like odor; [HSDB] Highly flammable in air and reactive with water; [Sullivan, p. 979] | |
Record name | DIETHYLZINC | |
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Record name | Zinc, diethyl- | |
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Boiling Point |
255 °F at 760 mmHg (USCG, 1999), 118 °C | |
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Record name | DIETHYL ZINC | |
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Solubility |
MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS | |
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Density |
1.207 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2065 @ 20 °C/4 °C, Saturated liquid density= 75.459 lb/cu ft @ 70 °C, Saturated vapor density= 0.00671 lb/cu ft @ 70 °C | |
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Vapor Pressure |
20.8 [mmHg], 20.8 mm Hg @ 25 °C | |
Record name | Diethyl zinc | |
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Color/Form |
MOBILE LIQUID, COLORLESS LIQUID | |
CAS No. |
557-20-0 | |
Record name | DIETHYLZINC | |
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Record name | Diethyl zinc | |
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Record name | DIETHYLZINC | |
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Melting Point |
-18 °F (USCG, 1999), -28 °C | |
Record name | DIETHYLZINC | |
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